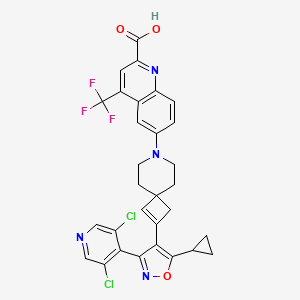
Anticancer agent 17
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anticancer agent 17 is a promising compound in the field of oncology, known for its potential to inhibit the growth of cancer cells. This compound has garnered significant attention due to its unique chemical structure and potent anticancer properties. It is part of a broader class of compounds that are being explored for their ability to target and destroy cancer cells while minimizing damage to healthy tissues.
準備方法
Synthetic Routes and Reaction Conditions: One common synthetic route involves the use of quinoxaline derivatives, which are known for their anticancer properties . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired chemical transformations.
Industrial Production Methods: In an industrial setting, the production of Anticancer agent 17 may involve continuous flow synthesis techniques . This method allows for the efficient and scalable production of the compound, ensuring high purity and yield. The process is optimized to minimize waste and reduce production costs, making it feasible for large-scale manufacturing.
化学反応の分析
Types of Reactions: Anticancer agent 17 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure to enhance its anticancer activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions are carefully controlled to achieve the desired products with high selectivity and efficiency.
Major Products Formed: The major products formed from these reactions are typically derivatives of the original compound, with modifications that enhance its ability to target and kill cancer cells. These derivatives are then tested for their efficacy in preclinical and clinical studies.
科学的研究の応用
Anticancer agent 17 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the mechanisms of anticancer activity and to develop new synthetic methodologies . In biology, it is used to investigate the cellular and molecular pathways involved in cancer progression and to identify potential therapeutic targets . In medicine, it is being explored as a potential treatment for various types of cancer, including lung, breast, and colorectal cancers . In industry, it is used in the development of new anticancer drugs and formulations.
作用機序
The mechanism of action of Anticancer agent 17 involves its ability to interfere with the cellular processes that are essential for cancer cell survival and proliferation. It targets specific molecular pathways, such as the inhibition of topoisomerases, which are enzymes involved in DNA replication . By inhibiting these enzymes, the compound prevents cancer cells from dividing and growing, ultimately leading to their death. Additionally, this compound can induce apoptosis, or programmed cell death, in cancer cells by activating specific signaling pathways .
類似化合物との比較
Anticancer agent 17 is unique in its structure and mechanism of action compared to other similar compounds. For instance, it has been compared to quinoxaline derivatives, which also exhibit anticancer properties . this compound has shown greater selectivity and potency in targeting cancer cells while sparing healthy tissues. Other similar compounds include amygdalin, a naturally occurring substance with anticancer effects , and various piperazine derivatives, which have been studied for their anticancer activity . The uniqueness of this compound lies in its ability to evade multidrug resistance mechanisms and its potential for use in combination therapies .
特性
分子式 |
C27H34BrN3O |
|---|---|
分子量 |
496.5 g/mol |
IUPAC名 |
(2E)-2-[7-(diethylamino)-4-methylchromen-2-ylidene]-2-(1-hexylpyridin-1-ium-4-yl)acetonitrile;bromide |
InChI |
InChI=1S/C27H34N3O.BrH/c1-5-8-9-10-15-29-16-13-22(14-17-29)25(20-28)26-18-21(4)24-12-11-23(19-27(24)31-26)30(6-2)7-3;/h11-14,16-19H,5-10,15H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
UWCHVCHQQRHGGV-UHFFFAOYSA-M |
異性体SMILES |
CCCCCC[N+]1=CC=C(C=C1)/C(=C\2/C=C(C3=C(O2)C=C(C=C3)N(CC)CC)C)/C#N.[Br-] |
正規SMILES |
CCCCCC[N+]1=CC=C(C=C1)C(=C2C=C(C3=C(O2)C=C(C=C3)N(CC)CC)C)C#N.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



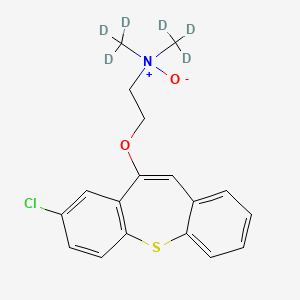
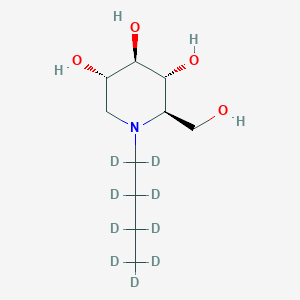
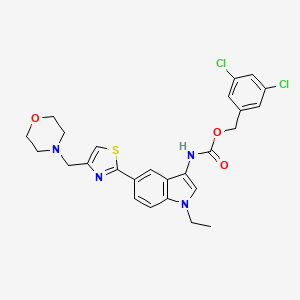
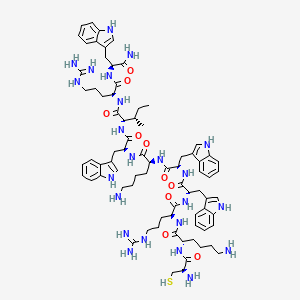
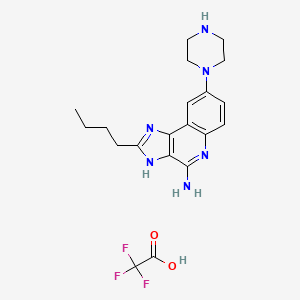
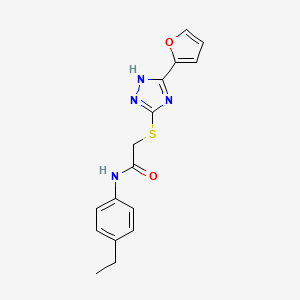
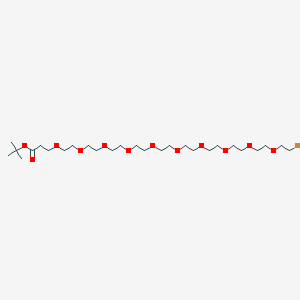
![disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B15144722.png)
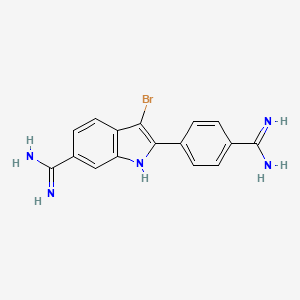
![2-[2-[2-[2-[[3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetic acid](/img/structure/B15144735.png)

